{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structure features a pyrrolidine ring connected to a trifluoromethoxy-substituted phenyl group, which may enhance its pharmacological properties. This compound is classified under amines, specifically as a substituted pyrrolidine derivative.
The compound can be synthesized from commercially available precursors, particularly those involving pyrrolidine and trifluoromethoxy-substituted aromatic systems. It falls under the category of organic compounds used in pharmaceutical research, with implications for drug design and development.
The synthesis of {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine can be achieved through several methods, including:
A common synthetic route involves the reaction of 4-(trifluoromethoxy)aniline with pyrrolidin-3-one under acidic conditions to yield the desired amine product. This method often requires careful control of temperature and reaction time to optimize yield and purity.
The molecular structure of {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine can be represented as follows:
The compound exhibits a complex three-dimensional structure due to the presence of the trifluoromethoxy group, which affects its electronic properties and sterics. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability.
The compound can undergo various chemical reactions typical for amines, including:
These reactions often require specific conditions such as the presence of bases or catalysts (e.g., palladium catalysts for coupling reactions) to facilitate the transformation effectively.
The mechanism by which {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine exerts its biological effects is not fully elucidated but likely involves interaction with specific biological targets, such as receptors or enzymes relevant in pharmacological pathways.
Studies suggest that compounds with similar structures may act as inhibitors or modulators of neurotransmitter systems, potentially affecting pathways related to mood regulation or cognitive function.
{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine has potential applications in:
{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine (CAS 1016813-33-4) features a distinct molecular framework characterized by three modular components: a pyrrolidine ring, a primary aminomethyl group, and a 4-(trifluoromethoxy)phenyl substituent. The pyrrolidine nitrogen connects directly to the para-position of the phenyl ring, creating a planar aryl-amine linkage that restricts rotation. The trifluoromethoxy (-OCF₃) group exhibits high electron-withdrawing capacity (Hammett σₚ = 0.35) combined with substantial lipophilicity (π = 1.04), while the chiral C3 position bears the flexible aminomethyl arm, enabling diverse binding interactions [1] [4].
Key physicochemical properties include:
The stereochemistry at the pyrrolidine C3 position significantly influences bioactivity. The chiral center allows enantiomeric forms: (R)- and (S)-configurations exhibit distinct pharmacodynamic profiles due to differential target binding. The primary amine enables salt formation (e.g., hydrochlorides) for improved crystallinity and solubility [1] [7].
Table 1: Structural Comparison with Related Scaffolds
Compound Name | Core Structure | Key Substituent | Molecular Formula | logP | |
---|---|---|---|---|---|
{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine | Pyrrolidin-3-yl-methanamine | 4-(OCF₃)Ph | C₁₂H₁₅F₃N₂O | 2.37 | |
(1-Phenylpyrrolidin-3-yl)methanamine | Pyrrolidin-3-yl-methanamine | Ph | C₁₁H₁₆N₂ | 1.89 | |
Phenyl[4-(trifluoromethoxy)phenyl]methanamine | Benzhydrylamine | 4-(OCF₃)Ph, Ph | C₁₄H₁₂F₃NO | 3.52 | |
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Oxazolidinedione-pyrrolidine | 4-CF₃-PhSO₂ | C₁₄H₁₃F₃N₂O₅S | 2.98 | [1] [3] |
The scaffold emerged post-2010 as medicinal chemists sought to overcome limitations in earlier neuroactive and antimicrobial agents. Its development parallels two key trends:
Pyrrolidinylmethanamine Optimization: Simple phenylpyrrolidinylmethanamines (e.g., (1-phenylpyrrolidin-3-yl)methanamine, CID 23009502) showed CNS activity but suffered from rapid metabolism and low selectivity. Strategic incorporation of the trifluoromethoxy group addressed these issues by blocking cytochrome P450 oxidation sites and enhancing target affinity [3] [4].
Trifluoromethoxy Group Utilization: FDA approvals of -OCF₃-containing drugs (e.g., ubrogepant, 2019; alpelisib, 2020) demonstrated improved metabolic stability and binding kinetics over methyl/chloro analogs. This drove adoption in kinase inhibitors, GPCR modulators, and antimicrobials [4] [6].
Synthetic breakthroughs enabling scalable production include:
Table 2: Key Developments in Scaffold Emergence
Year | Development Milestone | Therapeutic Context | |
---|---|---|---|
Pre-2010 | (1-Phenylpyrrolidin-3-yl)methanamine derivatives explored | CNS agents (dopamine/serotonin modulation) | |
2015 | Kinase inhibitor designs incorporating 4-(OCF₃)phenyl | Oncology (Akt/PI3K inhibition) | |
2018 | Systematic SAR of 3-aminomethyl pyrrolidines with -OCF₃ | Antibacterials (ATP synthase inhibition) | |
2020 | Chiral synthesis protocols established | Enantioselective drug development | [2] [4] [6] |
This scaffold addresses three critical challenges in modern drug design:
Metabolic Stability Enhancement: The trifluoromethoxy group reduces oxidative metabolism by:
Stereochemical Complexity for 3D Targeting: The rigid pyrrolidine constrains the amine vector in specific orientations, improving selectivity for structurally sensitive targets (e.g., GPCRs versus transporters). Enantiomeric pairs often show >10-fold differences in Ki values [2] [7].
Balanced Physicochemical Profile: The -OCF₃ group increases lipophilicity (ΔlogP ≈ +0.5 vs. OCH₃) but maintains moderate polarity via the methoxy oxygen. This balances membrane permeability (logP ≈ 2.4) and aqueous solubility (>1 mg/mL as salts), addressing a common gap in CNS-active compounds [1] [6].
Structure-Activity Relationship (SAR) studies reveal:
Table 3: SAR Insights for Key Modifications
Structural Variation | Biological Effect | Mechanistic Basis | |
---|---|---|---|
Primary amine → N-methylamine | >90% activity loss | H-bond donation capacity eliminated | |
4-OCF₃ → 4-OMe | 3-5x ↓ metabolic stability | Increased para-hydroxylation | |
Pyrrolidine → Piperidine | Altered target selectivity | Ring flexibility/conformation change | |
(S)-enantiomer | Often 2-10x ↑ potency vs. (R) | Differential binding pocket fit | [4] [6] |
The framework serves as a versatile template for targeting:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1